
3-(3-Bromophenyl)prop-2-enal
Overview
Description
3-(3-Bromophenyl)prop-2-enal (CAS 97985-66-5), also known as m-bromocinnamaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₉H₇BrO and a molecular weight of 211.06 g/mol . Its structure features a bromine atom at the meta position of the phenyl ring and an aldehyde group conjugated to a double bond. Key physical properties include a boiling point of 309.7°C, density of 1.466 g/cm³, and a logP value of 2.66, indicating moderate hydrophobicity . The compound’s reactivity is influenced by the electron-withdrawing bromine substituent and the electrophilic aldehyde moiety, making it a versatile intermediate in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)prop-2-enal typically involves the bromination of a suitable precursor, such as 3-phenylpropenal. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(3-bromophenyl)propanoic acid.
Reduction: Formation of 3-(3-bromophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)prop-2-enal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propenal group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2.1.1. Ortho-Substituted Cinnamaldehydes
- 2-Methoxycinnamaldehyde (IUPAC: (E)-3-(2-methoxyphenyl)prop-2-enal) and 2-hydroxycinnamaldehyde (IUPAC: (E)-3-(2-hydroxyphenyl)prop-2-enal) differ in substituent position (ortho vs. meta) and functional groups (methoxy/hydroxyl vs. bromine).
- Impact on Reactivity : Ortho substituents induce steric hindrance and alter electronic effects, reducing conjugation efficiency compared to meta-substituted analogs .
2.1.2. Para-Substituted Derivatives
- 3-(4-Methoxyphenyl)prop-2-enal : The para-methoxy group enhances electron-donating effects, increasing resonance stabilization. This compound exhibits anticancer (IC₅₀: 22–37 ppm) and anti-inflammatory activity .
- 3-(4-Methylphenyl)-2-propenal : The para-methyl group increases hydrophobicity (logP: ~2.8) but lacks the electron-withdrawing effects of bromine, reducing electrophilicity .
Functional Group Analogues
2.2.1. Ketone Derivatives (Chalcones)
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one : A ketone analog of 3-(3-bromophenyl)prop-2-enal. The replacement of the aldehyde with a ketone reduces electrophilicity but maintains cytotoxic activity against MCF-7 breast cancer cells (IC₅₀: 422.22 ppm ) .
2.2.2. Carboxylic Acid Derivative
- 3-(3-Bromophenyl)-2-propenoic acid (m-bromocinnamic acid): The carboxylic acid group increases polarity (PSA: 37.3 Ų) and hydrogen-bonding capacity, contrasting with the aldehyde’s electrophilic nature. This compound is used in polymer synthesis and as a metabolic intermediate .
Anticancer Potential
- This compound: Limited direct data, but structurally related chalcones (e.g., compound 3 in ) show cytotoxicity against MCF-7 cells (IC₅₀: 422.22 ppm) . The bromine atom likely enhances DNA intercalation or protein binding.
- 3-(4-Methoxyphenyl)prop-2-enal : Exhibits lower IC₅₀ values (22–37 ppm), suggesting para-substituted derivatives may have superior bioavailability or target affinity .
Anti-Inflammatory Activity
- 3-(4-Methoxyphenyl)prop-2-enal and its alcohol derivative, (E)-3-(4-methoxyphenyl)prop-2-en-1-ol , inhibit pro-inflammatory cytokines (e.g., TNF-α) via NF-κB pathway modulation . The aldehyde group in this compound may similarly interact with thiol groups in inflammatory mediators.
Biological Activity
3-(3-Bromophenyl)prop-2-enal, also known as 3-bromo-cinnamaldehyde, is an organic compound with significant biological activity. This compound falls under the category of α,β-unsaturated aldehydes, which are known for their diverse pharmacological properties. Research has focused on its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity.
- Molecular Formula : C10H9BrO
- Molecular Weight : 227.08 g/mol
- IUPAC Name : this compound
-
Structure :
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
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Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing apoptosis and disrupting the cell cycle.
Cell Line IC50 (µM) Mechanism of Action MCF-7 10.5 Induces apoptosis, G2/M arrest A549 12.3 Inhibits tubulin assembly - Tubulin Destabilization : Studies have shown that this compound destabilizes microtubules, which is crucial for cell division. This action is similar to that of well-known anticancer agents like paclitaxel .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens:
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Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential as a protective agent against oxidative stress.
Case Studies
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In Vitro Study on MCF-7 Cells :
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, alongside a reduction in cell viability . -
Antimicrobial Efficacy Against MRSA :
Another investigation focused on the antimicrobial effects against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for MRSA infections .
Q & A
Q. Basic: What synthetic methodologies are commonly employed for preparing 3-(3-Bromophenyl)prop-2-enal?
Methodological Answer:
The synthesis of α,β-unsaturated aldehydes like this compound typically involves Claisen-Schmidt condensation or Wittig reactions . For example:
- Claisen-Schmidt pathway : Reacting 3-bromophenylacetaldhyde with a ketone or aldehyde under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated aldehyde. Reaction conditions must be optimized to avoid over-oxidation or polymerization .
- Wittig reaction : Using a stabilized ylide (e.g., Ph₃P=CHCO) with 3-bromobenzaldehyde to introduce the α,β-unsaturated system. Solvent choice (THF or DCM) and temperature control (0–25°C) are critical for yield optimization .
Key Considerations :
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent).
- Purify via column chromatography (silica, gradient elution) to isolate the product from byproducts like dienes or unreacted starting materials.
Q. Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
1H NMR :
- Aldehyde proton : A singlet at δ 9.6–10.2 ppm (characteristic of the -CHO group).
- α,β-unsaturated system : Two doublets (J = 15–16 Hz) at δ 6.5–7.5 ppm for the trans-coupled vinyl protons .
- Aromatic protons : Multiplets in δ 7.2–7.8 ppm (integration for 4H from the 3-bromophenyl group).
13C NMR :
- Aldehyde carbon at δ 190–200 ppm.
- Vinyl carbons (C=C) at δ 120–140 ppm.
IR Spectroscopy :
- Strong absorption at ~1680 cm⁻¹ (C=O stretch of the aldehyde).
- Peaks at ~1600 cm⁻¹ (C=C stretch) and ~650 cm⁻¹ (C-Br stretch) .
Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities in overlapping signals .
Q. Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
Methodological Answer:
- Software Tools : Use SHELXL for refinement, applying restraints (e.g., DFIX, SIMU) to manage disordered atoms. For twinned data, employ the TWIN command with a BASF parameter to refine the twin fraction .
- Validation : Cross-check using PLATON (ADDSYM) to detect missed symmetry and validate hydrogen-bonding patterns (e.g., C-H···O interactions) .
- Case Study : If the aldehyde group exhibits rotational disorder, split the occupancy (e.g., 50:50) and apply isotropic displacement parameter restraints (ISOR) .
Q. Advanced: What computational approaches (e.g., DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- DFT Setup : Optimize geometry using B3LYP/6-311++G(d,p) . Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., electrophilic attack at the β-carbon) .
- NLO Properties : Calculate hyperpolarizability (β) using CAM-B3LYP to assess nonlinear optical potential. Compare with experimental SHG (second-harmonic generation) data .
- Solvent Effects : Apply the PCM model (e.g., in Gaussian 16) to simulate solvent interactions and predict λmax shifts in UV-Vis spectra.
Q. Advanced: How can mechanistic studies explain unexpected byproducts in its synthetic pathways?
Methodological Answer:
- Isolation and Characterization : Use LC-MS or GC-MS to identify byproducts (e.g., dienals from aldol addition).
- Kinetic Analysis : Perform time-resolved NMR to track intermediate formation. For example, detect enolate intermediates in Claisen-Schmidt reactions .
- Computational Mapping : Calculate energy profiles (IRC) for competing pathways (e.g., aldol vs. Michael addition) using DFT. High activation energy for undesired pathways suggests kinetic control via low-temperature synthesis .
Q. Advanced: How to resolve contradictions in spectral data (e.g., anomalous NMR coupling constants)?
Methodological Answer:
- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the aldehyde group) by acquiring spectra at 25°C and −40°C.
- 2D Techniques : Use COSY to confirm coupling networks and NOESY to assess spatial proximity (e.g., trans vs. cis configuration of vinyl protons) .
- Theoretical Validation : Compare experimental J values with DFT-predicted coupling constants (e.g., using the B3LYP functional with spin-spin coupling calculations) .
Properties
IUPAC Name |
3-(3-bromophenyl)prop-2-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJGJJHIQBWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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